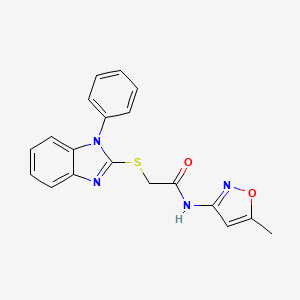![molecular formula C14H19NO B7533926 1-[2-(3,4-Dimethylphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7533926.png)
1-[2-(3,4-Dimethylphenyl)pyrrolidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3,4-Dimethylphenyl)pyrrolidin-1-yl]ethanone, also known as α-PVP or flakka, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a potent psychostimulant that has gained notoriety for its abuse potential and adverse effects on human health. However, α-PVP has also been the subject of scientific research due to its unique chemical properties and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of α-PVP is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, resulting in a state of euphoria, increased energy, and heightened alertness.
Biochemical and physiological effects:
The use of α-PVP has been associated with various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause psychosis, seizures, and death in severe cases. The long-term effects of α-PVP use on human health are not well known and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
α-PVP has several advantages as a research tool, including its high potency and selectivity for specific neurotransmitter systems. It can be used to study the neurochemical and behavioral effects of psychostimulants and to develop novel therapeutic agents for various psychiatric disorders. However, its abuse potential and adverse effects on human health limit its use in laboratory experiments.
Orientations Futures
There are several future directions for research on α-PVP, including the development of more selective and potent analogs for use as psychotherapeutic agents. Additionally, further studies are needed to elucidate the exact mechanism of action of α-PVP and its long-term effects on human health. Finally, the development of analytical methods for the detection and quantification of α-PVP in various matrices will aid in the prevention and control of its abuse.
Méthodes De Synthèse
The synthesis of α-PVP involves the reaction of 1-phenyl-2-propanone with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
α-PVP has been studied extensively in the field of forensic toxicology due to its widespread abuse and involvement in criminal activities. Researchers have developed analytical methods for the detection and quantification of α-PVP in biological matrices such as blood, urine, and hair. Additionally, α-PVP has been investigated for its potential use as a psychotherapeutic agent due to its ability to enhance cognitive function and mood.
Propriétés
IUPAC Name |
1-[2-(3,4-dimethylphenyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10-6-7-13(9-11(10)2)14-5-4-8-15(14)12(3)16/h6-7,9,14H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSINBBAOXOBSDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCN2C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-(2-cyclopentylpyrazol-3-yl)-3-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B7533857.png)
![1-Benzyl-3-ethyl-7-pyridin-3-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7533869.png)
![1-benzyl-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-4-carboxamide](/img/structure/B7533874.png)
![1-Cyclohexyl-3-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]urea](/img/structure/B7533875.png)
![N-[(2-imidazol-1-ylphenyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7533877.png)
![N-(3-iodophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7533880.png)
![N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7533888.png)




![N-[(1-methylpyrrolidin-2-yl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B7533935.png)
![2-(4-ethoxyphenyl)-N-[(1-methylpyrrolidin-2-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7533937.png)